molecular formula C19H18O B12429345 1,7-Diphenyl-4,6-heptadien-3-one

1,7-Diphenyl-4,6-heptadien-3-one

Cat. No.: B12429345
M. Wt: 262.3 g/mol
InChI Key: OWMJDOUOHDOUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diphenyl-4,6-heptadien-3-one, also known as alnustone, is a non-phenolic diarylheptanoid compound. It is characterized by its linear structure with two phenyl groups attached to a heptadienone backbone. This compound is found in various natural sources, including herbs and spices, and is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diphenyl-4,6-heptadien-3-one can be synthesized through several methods. One common approach involves the condensation of benzalacetone with propionyl chloride in the presence of a base such as potassium tert-butoxide. This reaction yields the desired compound with high efficiency .

Another method involves the reduction of alnustone using sodium in tert-butanol under an ammonia atmosphere, which produces a Birch-type reduction product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenyl-4,6-heptadien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce diphenylheptanol .

Mechanism of Action

The mechanism of action of 1,7-Diphenyl-4,6-heptadien-3-one involves the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The compound also downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

1,7-Diphenyl-4,6-heptadien-3-one is unique among diarylheptanoids due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,7-diphenylhepta-4,6-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJDOUOHDOUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.